3-(Methylsulfanyl)propanethioamide
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Overview
Description
3-(Methylsulfanyl)propanethioamide is an organic compound characterized by the presence of a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)propanethioamide typically involves the reaction of 3-(Methylsulfanyl)propanal with a suitable sulfuration agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of aldehydes to thioamides under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
3-(Methylsulfanyl)propanethioamide has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)propanethioamide involves its interaction with biological molecules through the thioamide functional group. This group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfinyl)propanoic acid
- 3-(Methylsulfanyl)propanal oxime
Uniqueness
3-(Methylsulfanyl)propanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group enhances its ability to interact with biological targets and undergo specific chemical transformations .
Properties
CAS No. |
365428-39-3 |
---|---|
Molecular Formula |
C4H9NS2 |
Molecular Weight |
135.3 g/mol |
IUPAC Name |
3-methylsulfanylpropanethioamide |
InChI |
InChI=1S/C4H9NS2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
SHPSVZKWCGPMQO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=S)N |
Origin of Product |
United States |
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